molecular formula C8H7BrClNO B112795 N-(2-bromo-4-chlorophenyl)acetamide CAS No. 57045-85-9

N-(2-bromo-4-chlorophenyl)acetamide

Cat. No. B112795
CAS RN: 57045-85-9
M. Wt: 248.5 g/mol
InChI Key: FXRJRUAYMSVQKU-UHFFFAOYSA-N
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Description

N-(2-bromo-4-chlorophenyl)acetamide (BCPA) is an organic compound that belongs to the class of compounds known as amides. It is a yellow, crystalline solid that has a melting point of 175-177°C and a boiling point of 213-214°C. BCPA has a variety of applications in various scientific fields, including in organic synthesis and biochemistry.

Scientific Research Applications

Structural and Supramolecular Analysis

Research on related chloro- and bromo-phenyl derivatives, including N-(2-bromo-4-chlorophenyl)acetamide, has provided insights into the crystal structures and supramolecular assembly of these compounds. Studies like the one by Hazra et al. (2014) explored the intermolecular interactions in these structures, such as hydrogen bonds and weak C–H···Cl/Br interactions. This analysis is crucial for understanding the 3D architecture of these compounds and has applications in materials science and crystal engineering (Hazra et al., 2014).

Nonlinear Optical Properties and Environmental Interactions

The nonlinear optical properties of crystalline acetamides structures, which include derivatives of this compound, have been theoretically investigated. This research, such as the study by Castro et al. (2017), examines the linear and nonlinear optical behavior of these compounds and their potential applications in photonic devices, like optical switches and modulators. The study leverages computational methods to understand how these materials interact with light and the polarization effects of their environment (Castro et al., 2017).

Pharmaceutical and Therapeutic Applications

Although outside the scope of this query, it is worth noting that derivatives of this compound have been studied for their therapeutic effects, for instance, in treating Japanese encephalitis. These studies examine the antiviral, antiapoptotic effects, and potential therapeutic applications of these compounds (Ghosh et al., 2008).

Mechanism of Action

Target of Action

N-(2-bromo-4-chlorophenyl)acetamide is a chemical compound with the linear formula C8H7BrClNO It is known to be used as an intermediate in pharmaceutical manufacturing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, pH, and the presence of other chemicals . These factors can influence the compound’s efficacy as a pharmaceutical intermediate.

properties

IUPAC Name

N-(2-bromo-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJRUAYMSVQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300375
Record name N-(2-bromo-4-chlorophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57045-85-9
Record name N-(2-Bromo-4-chlorophenyl)acetamide
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Record name NSC 136497
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Record name 57045-85-9
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Record name N-(2-bromo-4-chlorophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-bromo-4-chlorophenyl)
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Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-chloroaniline (1 g, 4.84 mmol) in acetic anhydride (5 ml, 4.84 mmol) was stirred at RT for 1.5 hrs. The resulting suspension was collected by filtration and dried on a vacuum line to give the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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